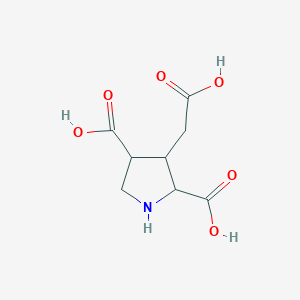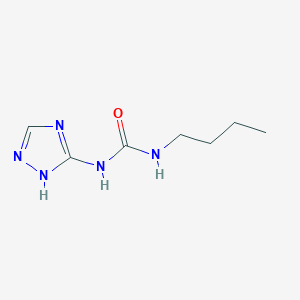
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butyl group and a triazolyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-1,2,4-triazole-5-amine with an isocyanate derivative. The reaction typically takes place under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Another approach involves the use of a urea derivative and a triazole precursor. The reaction conditions may vary depending on the specific reagents used, but common conditions include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating the reaction mixture to a moderate temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Triazole derivatives, including 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea, have shown potential as antimicrobial and antifungal agents.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to the disruption of biological pathways. Additionally, the urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Butyl-3-(1h-1,2,4-triazol-5-yl)urea can be compared with other triazole derivatives to highlight its uniqueness:
1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a benzyl group instead of a butyl group and an acetic acid moiety instead of a urea moiety.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: This compound contains multiple triazole rings and is used as a ligand in click chemistry reactions.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound has a different substitution pattern on the triazole ring and is used in different chemical reactions.
These comparisons highlight the structural diversity and unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
91746-99-5 |
|---|---|
Formule moléculaire |
C7H13N5O |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-butyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C7H13N5O/c1-2-3-4-8-7(13)11-6-9-5-10-12-6/h5H,2-4H2,1H3,(H3,8,9,10,11,12,13) |
Clé InChI |
MYRXZZDVUMRFNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)
![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
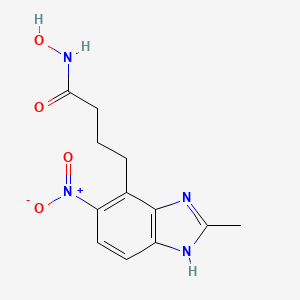
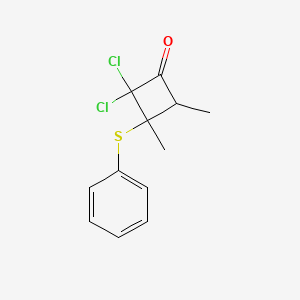
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
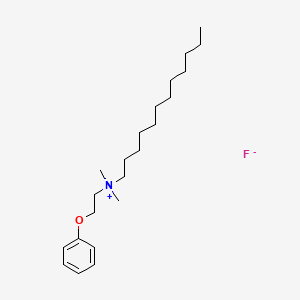
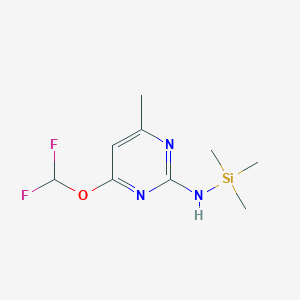
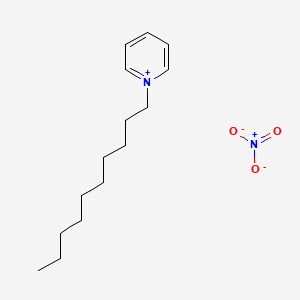
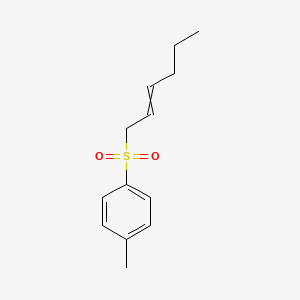
amino}ethyl acetate](/img/structure/B14359618.png)
